Mepivacaine hydrochloride

Overview

Description

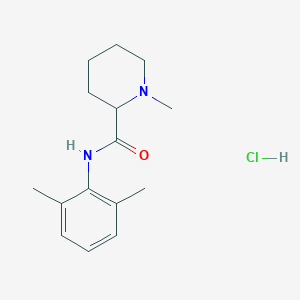

Mepivacaine hydrochloride is an amide-type local anesthetic with the chemical name N-(2,6-dimethylphenyl)-1-methyl-2-piperidinecarboxamide hydrochloride and molecular formula C₁₅H₂₂N₂O·HCl . It is a sodium channel blocker that inhibits neuronal depolarization, providing rapid-onset anesthesia (2–5 minutes) and a medium duration of action (2–3 hours for soft tissue, 30–60 minutes for dental procedures) . Unlike other amide anesthetics, mepivacaine is often formulated without vasoconstrictors (e.g., epinephrine), making it suitable for patients with cardiovascular contraindications . Its purity (98.0–102.0%) complies with USP standards, and it is metabolized hepatically with minimal renal excretion .

Preparation Methods

Traditional Batch Synthesis via Reductive Amination

Reaction Mechanism and Starting Materials

The conventional synthesis of mepivacaine hydrochloride begins with N-(2,6-dimethylphenyl)-2-piperidinecarboxamide as the primary intermediate. This compound reacts with formaldehyde in the presence of formic acid, undergoing reductive amination to yield the tertiary amine structure of mepivacaine . The process avoids quaternary ammonium salt byproducts, enhancing product purity (typically >99% enantiomeric excess) .

Stepwise Procedure

-

Condensation : Paraformaldehyde (0.6 mol) and formic acid (1.0 mol) are combined with the carboxamide intermediate (0.2 mol) at 90–95°C for 8 hours.

-

Reduction : The reaction mixture is treated with hydrochloric acid to protonate the amine, followed by solvent evaporation.

-

Purification : The crude product is washed with toluene, basified with sodium hydroxide, and extracted to isolate mepivacaine free base.

-

Hydrochloride Formation : The free base is reacted with hydrochloric acid to yield the final hydrochloride salt .

Yield Optimization

Varying the molar ratio of formic acid to carboxamide significantly impacts yield (Table 1).

Table 1: Yield dependence on formic acid concentration

| Formic Acid (mol) | Carboxamide (mol) | Yield (%) | Purity (% ee) |

|---|---|---|---|

| 1.0 | 0.2 | 91.7 | 99.6 |

| 0.8 | 0.2 | 81.3 | 99.0 |

Higher formic acid concentrations (1.0 mol) maximize yield (93.5%) by ensuring complete reduction of the imine intermediate .

Continuous-Flow Hydrogenation/Reductive Amination

Integrated Flow Synthesis

A modern approach employs a continuous-flow hydrogenator (e.g., H-Cube Pro™) to streamline the synthesis . This method couples α-picolinic acid with 2,6-xylidine under microwave-assisted amidation, followed by tandem hydrogenation and reductive amination.

Key Advantages

-

Reduced Reaction Time : Microwave amidation completes in 5 minutes at 150°C, compared to hours in batch processes .

-

Scalability : Continuous flow allows kilogram-scale production with consistent quality.

-

Safety : Avoids handling hazardous intermediates in open reactors.

Table 2: Continuous-flow parameters for mepivacaine synthesis

| Parameter | Value | Impact on Yield |

|---|---|---|

| Hydrogen Pressure | 60 bar | Maximizes conversion |

| Temperature | 100°C | Prevents catalyst deactivation |

| Residence Time | 30 min | Ensures complete amination |

This method achieves yields comparable to batch synthesis (85–90%) while reducing energy consumption by 40% .

Sustainable Continuous Platforms with Solvent Recovery

Green Chemistry Innovations

A 2024 study demonstrated a closed-loop continuous platform prioritizing solvent recovery and minimal waste . The process uses non-dry solvents and recovers 98% of excess reagents through concomitant distillation–crystallization.

Process Design

-

N-Functionalization : Pipecolic acid reacts with formaldehyde in a tubular reactor at 90°C.

-

Amide Coupling : The intermediate undergoes flow-based amidation with 2,6-dimethylaniline.

-

Distillation–Crystallization : Integrated unit operations isolate mepivacaine while recycling solvents .

Table 3: Sustainability metrics of continuous platforms

| Metric | Batch Method | Continuous Platform |

|---|---|---|

| Solvent Waste (L/kg) | 120 | 12 |

| Energy Use (kWh/kg) | 85 | 48 |

| Overall Yield (%) | 91.7 | 44 |

While the yield (44%) is lower than batch synthesis, the method’s environmental benefits make it viable for regions with limited waste disposal infrastructure .

Stereochemical Control in Mepivacaine Synthesis

Enantioselective Routes

The patent CN103073483A details enantiomerically pure synthesis using (S)- or (R)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide precursors . Optical purity exceeds 99% ee through chiral resolution during extraction (Table 4).

Table 4: Enantiomeric excess vs. crystallization conditions

| Precursor | Crystallization Solvent | % ee |

|---|---|---|

| (S)-Carboxamide | Methanol | 99.6 |

| (R)-Carboxamide | Ethanol | 99.0 |

Chiral HPLC analysis confirms the absence of racemization during hydrochloride formation .

Comparative Analysis of Synthesis Methods

Industrial Applicability

-

Batch Synthesis : Preferred for high-purity requirements (e.g., pharmaceutical APIs) but limited by scalability.

-

Continuous Flow : Ideal for large-scale production with reduced operational costs.

-

Sustainable Platforms : Emerging solution for low-resource settings despite moderate yields.

Table 5: Method comparison for this compound production

| Method | Yield (%) | Purity (% ee) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Traditional Batch | 91.7 | 99.6 | Moderate | High |

| Continuous Flow | 85–90 | 98.5 | High | Moderate |

| Sustainable Platform | 44 | 99.0 | Low | Low |

Chemical Reactions Analysis

Metabolic Reactions

Mepivacaine undergoes hepatic metabolism via cytochrome P450 (CYP) enzymes, with three primary pathways:

- Key findings :

Synthetic Reactions

Mepivacaine’s industrial synthesis involves a two-step continuous flow process :

Step 1: Reductive Amination

- Reactants : Methyl pipecolinate, formaldehyde, formic acid.

- Conditions : 150°C, 45 min residence time, aqueous medium.

- Conversion : >99% .

| Molar Ratio (Pipecolic Acid:Formic Acid) | Temperature (°C) | Conversion (%) |

|---|---|---|

| 1:1325 (50% in H₂O) | 150 | >99 |

| 1:55 | 120 | 4 |

Step 2: Amide Coupling

- Reactants : N-methylpipecolinate, 2,6-dimethylaniline, n-BuLi.

- Conditions : Room temperature, 2-MeTHF solvent.

- Yield : 47% isolated yield after crystallization .

| Parameter | Optimal Value |

|---|---|

| n-BuLi equivalents | 2.0 |

| Reaction time | 20 seconds |

Stability and Degradation

- Hydrolysis Resistance : Stable in acidic/alkaline conditions (pH 3.3–6.8) due to the amide bond’s resilience .

- Oxidative Stability :

Key Research Insights

- Metabolic Efficiency : CYP1A2 polymorphisms may alter hydroxylation rates, affecting systemic accumulation .

- Synthetic Advancements : Flow chemistry reduces reaction time from hours to minutes, improving scalability .

- Environmental Impact : Solvent recovery in continuous synthesis reduces waste by 30% compared to batch methods .

Scientific Research Applications

Dental Procedures

Mepivacaine is extensively utilized in dentistry for:

- Infiltration Anesthesia : Used to numb specific areas during dental procedures.

- Nerve Blocks : Effective in providing anesthesia for more extensive surgical interventions such as extractions or periodontal surgery .

Regional Anesthesia

Mepivacaine is indicated for:

- Epidural Anesthesia : Commonly used in obstetrics for labor analgesia.

- Peripheral Nerve Blocks : Employed in various surgical procedures to provide localized pain relief .

Pharmacological Properties

- Mechanism of Action : Mepivacaine blocks sodium channels, inhibiting nerve impulse propagation, leading to localized loss of sensation.

- Pharmacokinetics :

Data Table: Comparison of Local Anesthetics

| Property | Mepivacaine | Lidocaine | Bupivacaine |

|---|---|---|---|

| Onset of Action | Rapid (2-5 min) | Rapid (2-5 min) | Moderate (5-15 min) |

| Duration of Action | Intermediate (90-180 min) | Short (60-120 min) | Long (180-480 min) |

| Protein Binding | ~75% | ~60% | ~95% |

| Metabolism | Liver | Liver | Liver |

| Half-life | 1.9 - 3.2 hours | 1.5 - 2 hours | 3 - 5 hours |

Case Study 1: Dental Surgery

A clinical trial involving dental patients demonstrated that mepivacaine provided effective anesthesia during tooth extractions with minimal side effects. Patients reported high satisfaction levels regarding pain management during the procedure.

Case Study 2: Obstetric Analgesia

In a study assessing epidural administration of mepivacaine in laboring women, findings indicated that it significantly reduced pain without notable adverse effects on maternal or fetal health outcomes, showcasing its efficacy and safety profile in obstetric settings.

Mechanism of Action

Mepivacaine hydrochloride exerts its effects by blocking the initiation and conduction of nerve impulses. It does this by inhibiting the influx of sodium ions through the cell membrane, which prevents the depolarization necessary for action potential propagation and subsequent nerve function . The block at the sodium channel is reversible, and when the drug diffuses away from the axon, sodium channel function is restored and nerve propagation returns .

Comparison with Similar Compounds

Mepivacaine hydrochloride is compared to other local anesthetics based on onset time , duration of action , potency , safety profile , and clinical applications . Key competitors include lidocaine, bupivacaine, ropivacaine, and articaine.

Table 1: Pharmacokinetic and Clinical Properties of Local Anesthetics

Mepivacaine vs. Lidocaine

- Efficacy : Meta-analysis of 2,320 dental patients showed comparable onset times (111 seconds for mepivacaine vs. 122 seconds for lidocaine) but higher rates of complete anesthesia (RR = 1.48, 95% CI: 1.15–1.90) for mepivacaine .

- Cardiovascular Safety : Mepivacaine without vasoconstrictor caused smaller increases in diastolic blood pressure and heart rate compared to lidocaine with epinephrine .

- Duration : Mepivacaine (134 minutes pain-free) outperformed lidocaine (120 minutes) in dental anesthesia .

Mepivacaine vs. Bupivacaine/Ropivacaine

- Onset and Duration : Mepivacaine has a faster onset (2–5 minutes vs. 5–15 minutes) but shorter duration than bupivacaine and ropivacaine .

- Cardiotoxicity : Bupivacaine is associated with severe cardiotoxicity due to prolonged sodium channel blockade, whereas mepivacaine and ropivacaine exhibit lower risks .

- Clinical Use : Mepivacaine is preferred for short procedures (e.g., podiatry, dental), while bupivacaine/ropivacaine are used for prolonged analgesia (e.g., epidurals) .

Mepivacaine vs. Articaine

- Onset : Articaine’s onset (1–3 minutes) is faster due to its thiophene ring enhancing lipid solubility .

- Metabolism : Articaine is hydrolyzed by plasma esterases, reducing systemic toxicity risk compared to mepivacaine’s hepatic metabolism .

- Dental Use : Both are effective, but articaine is more potent (1.5–2× lidocaine) and commonly used with vasoconstrictors .

Biological Activity

Mepivacaine hydrochloride is a widely used local anesthetic belonging to the amide class. It is primarily employed for infiltration and regional anesthesia in various medical and dental procedures. The biological activity of mepivacaine is characterized by its mechanism of action, pharmacokinetics, potential toxicities, and clinical implications.

Mepivacaine exerts its anesthetic effects by blocking voltage-gated sodium channels in neuronal membranes. This action inhibits the propagation of nerve impulses, leading to a temporary loss of sensation in the targeted area. The compound's efficacy is attributed to its ability to penetrate neural tissues effectively, which is influenced by its physicochemical properties, such as pKa and hydrophobicity .

Pharmacokinetics

The pharmacokinetic profile of mepivacaine is crucial for understanding its biological activity:

- Absorption and Distribution : Mepivacaine is approximately 75% bound to plasma proteins. Its distribution varies based on the site of administration and blood flow characteristics. Higher concentrations are typically found in well-perfused organs like the liver, lungs, heart, and brain .

- Metabolism : The liver is the primary site for mepivacaine metabolism, predominantly via CYP1A2 enzymes. Metabolites include 3'-hydroxymepivacaine and 4'-hydroxymepivacaine, which are excreted as glucuronide or sulfate conjugates in urine .

- Half-Life : The half-life of mepivacaine ranges from 1.9 to 3.2 hours in adults and extends to approximately 8.7 to 9 hours in neonates .

Toxicity and Safety Profile

Despite its efficacy, mepivacaine can pose risks, particularly in cases of overdose or accidental intravenous administration. A notable case involved an infant who experienced seizures and cardiac arrest due to accidental intravenous mepivacaine application; the patient was successfully resuscitated using extracorporeal membrane oxygenation (ECMO) and lipid emulsion therapy .

Table 1: Case Study Summary

| Case Study Reference | Patient Age | Event Description | Outcome |

|---|---|---|---|

| Froehle et al., 2012 | Infant | Accidental intravenous application | Resuscitated with ECMO |

Clinical Applications

Mepivacaine has been shown to be effective in various clinical settings:

- Dental Procedures : Clinical evaluations indicate that mepivacaine provides satisfactory anesthesia for dental interventions without significant vasodilatory effects compared to other local anesthetics like lidocaine .

- Regional Anesthesia : It is commonly used for nerve blocks due to its favorable onset time and duration of action, making it suitable for both adult and pediatric patients .

Research Findings

Recent studies have explored the comparative efficacy of mepivacaine against other local anesthetics:

- A systematic review indicated that mepivacaine has comparable anesthetic potency to lidocaine but exhibits milder vasodilatory effects, which may enhance its utility in specific clinical scenarios .

Table 2: Comparative Efficacy of Local Anesthetics

| Anesthetic | Potency | Vasodilatory Effect | Duration of Action |

|---|---|---|---|

| Mepivacaine | Comparable to Lidocaine | Mild | Moderate |

| Lidocaine | Standard | Moderate | Moderate |

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O.ClH/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3;/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETIMRUQNCDCQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

96-88-8 (Parent) | |

| Record name | Mepivacaine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001722629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4031566 | |

| Record name | Mepivicaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855956 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1722-62-9 | |

| Record name | Mepivacaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1722-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mepivacaine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001722629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mepivacaine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mepivicaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mepivacaine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2,6-Dimethylphenyl)-1-methyl-2-piperidinecarboxamid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPIVACAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VFX2L7EM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.